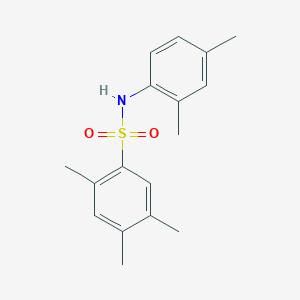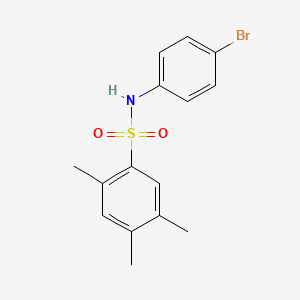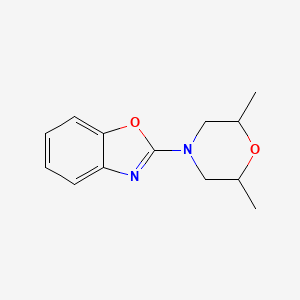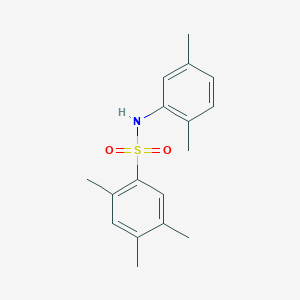
N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative with a unique structure that makes it valuable for various scientific research applications. This compound is known for its potential use in investigating biological processes due to its ability to interact with specific proteins and alter their functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves the reaction of 2,5-dimethylphenyl isocyanate with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted sulfonamide derivatives with different nucleophiles attached.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its ability to interact with proteins and enzymes, making it useful in studying protein-protein interactions and enzyme kinetics.
Medicine: Explored for its potential neuroprotective effects and its role in modulating gene expression.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific proteins, altering their function. This compound binds to enzymes, receptors, and transporters, modulating their activity. It has been shown to inhibit enzyme activity, regulate gene expression, and modulate protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide: Another sulfonamide derivative with similar biological activities.
N-(2,5-dimethylphenyl)thioureido acid derivatives: Known for their antimicrobial properties.
Uniqueness
N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide is unique due to its specific structure, which allows it to interact with a wide range of proteins and enzymes. Its ability to modulate various biological processes makes it a valuable tool in scientific research.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-11-6-7-12(2)16(8-11)18-21(19,20)17-10-14(4)13(3)9-15(17)5/h6-10,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYDWTQLMWCVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
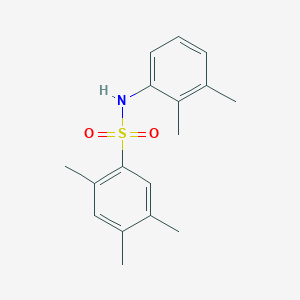
![2-[1-(4-Ethylpiperazin-1-yl)-1-oxopropan-2-yl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile](/img/structure/B7523011.png)
![6-[4-[(3-Chlorophenyl)methyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7523018.png)
![(2S)-2-(2,4-dichlorophenoxy)-N-[(1-ethylpyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B7523019.png)
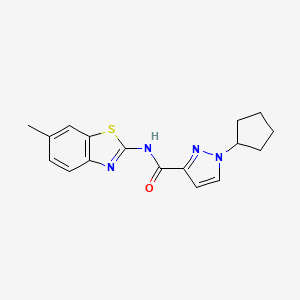
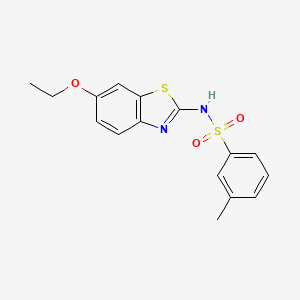
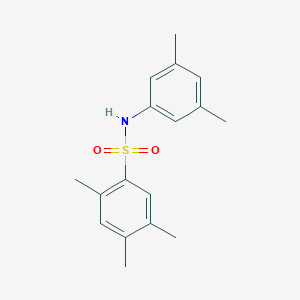
![Methyl 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate](/img/structure/B7523035.png)
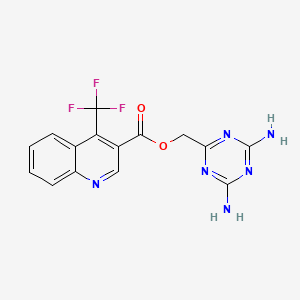
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7523050.png)
